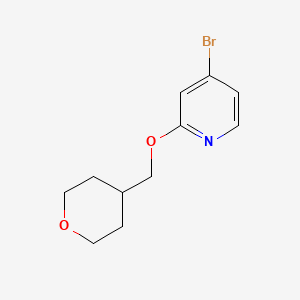
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate is a compound that combines two significant heterocyclic structures: pyrimidine and imidazole. These structures are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate involves multiple steps, starting with the preparation of the individual components. The pyrimidine derivative can be synthesized through the reaction of urea with malonic acid in the presence of a catalyst. The imidazole derivative can be synthesized through the cyclization of glyoxal and ammonia.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as halogens, alkyl groups, or other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
Orotic acid monohydrate: A similar compound with a pyrimidine structure, known for its role in nucleotide biosynthesis.
Imidazole derivatives: Various imidazole-containing compounds with diverse biological activities, such as metronidazole and omeprazole.
Uniqueness
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate is unique due to its combination of pyrimidine and imidazole structures, which confer a broad range of biological activities and potential applications. This dual functionality makes it a valuable compound for research and development in various fields.
特性
分子式 |
C10H15N5O7 |
|---|---|
分子量 |
317.26 g/mol |
IUPAC名 |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate |
InChI |
InChI=1S/C5H7N3O.C5H4N2O4.2H2O/c1-3-4(5(6)9)8-2-7-3;8-3-1-2(4(9)10)6-5(11)7-3;;/h2H,1H3,(H2,6,9)(H,7,8);1H,(H,9,10)(H2,6,7,8,11);2*1H2 |
InChIキー |
BWRFPACHTVNOGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)C(=O)N.C1=C(NC(=O)NC1=O)C(=O)O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)

![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)
![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)


